molecular formula C11H7Cl2NO2S B1467804 2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-5-carboxylic acid CAS No. 736971-46-3

2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-5-carboxylic acid

Cat. No.: B1467804
CAS No.: 736971-46-3
M. Wt: 288.1 g/mol
InChI Key: UGOMIYAMZROFKH-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H7Cl2NO2S and its molecular weight is 288.1 g/mol. The purity is usually 95%.
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Biological Activity

2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its molecular formula C11H7Cl2NO2SC_{11}H_{7}Cl_{2}NO_{2}S and molecular weight of approximately 288.14 g/mol. Its unique structural features contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's chemical structure can be represented by the following:

  • IUPAC Name : this compound
  • CAS Number : 927974-31-0
  • Molecular Weight : 288.14 g/mol
  • Canonical SMILES : CC1=C(SC(=N1)C2=C(C=CC=C2Cl)Cl)C(=O)O

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and proteins within the body. It has been shown to influence:

  • Cell Signaling Pathways : Modulating pathways that are crucial for cell survival and proliferation.
  • Gene Expression : Altering the expression levels of genes involved in metabolic and stress response pathways.
  • Enzyme Inhibition : Acting as an inhibitor for specific enzymes, which can lead to therapeutic effects in various diseases.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, studies have demonstrated that compounds similar to this compound possess cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances cytotoxicity.

CompoundIC50 (µg/mL)Cell Line
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22A-431

These findings suggest that modifications to the thiazole ring can lead to enhanced antitumor activity.

Antidiabetic Potential

Another area of interest is the compound's potential in managing diabetes. Thiazole derivatives have shown promise in improving insulin sensitivity and reducing hyperglycemia. In studies involving diabetic animal models, administration of similar compounds resulted in:

  • Decreased serum glucose levels.
  • Improved lipid profiles.
  • Reduction in pro-inflammatory cytokines.

For example, a related thiazole derivative demonstrated significant reductions in triglycerides and total cholesterol levels after treatment over a four-week period.

Study on Antioxidant Effects

A study investigated the antioxidant properties of a thiazole derivative closely related to our compound. The results indicated that it significantly reduced oxidative stress markers and improved antioxidant enzyme levels in diabetic rats.

Histopathological Examination

Histopathological studies on pancreatic tissues showed that treatment with thiazole derivatives led to a restoration of normal morphology in pancreatic islets, indicating potential protective effects against diabetes-induced damage.

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2S/c12-7-2-1-3-8(13)6(7)4-10-14-5-9(17-10)11(15)16/h1-3,5H,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOMIYAMZROFKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=NC=C(S2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-5-carboxylic acid
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2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-5-carboxylic acid
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2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-5-carboxylic acid
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2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-5-carboxylic acid
Reactant of Route 6
2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-5-carboxylic acid

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